4-Methyl-2,3,4,5-tetrahydropyridin-6-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

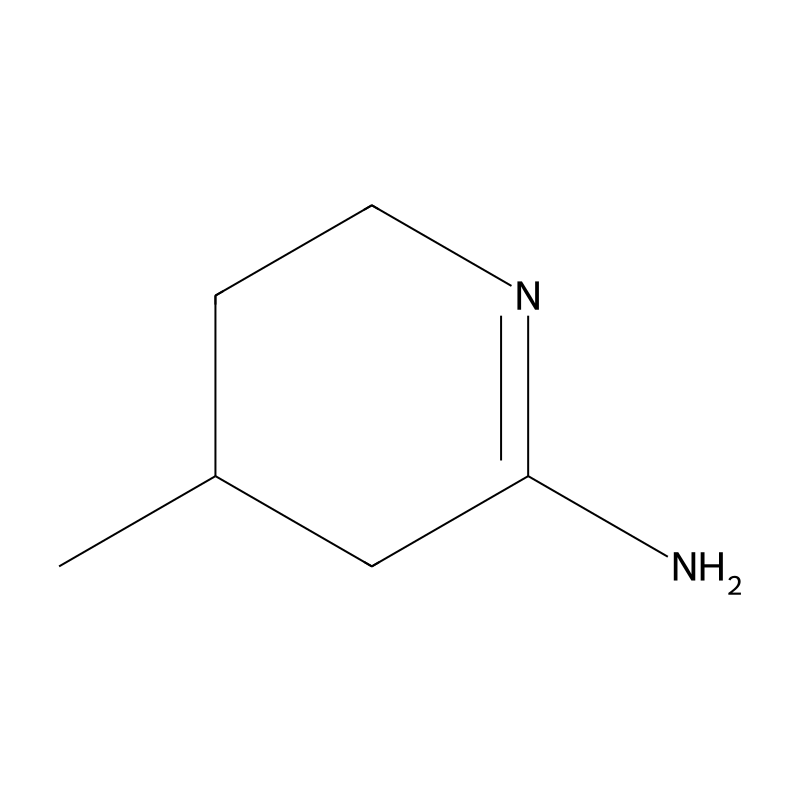

4-Methyl-2,3,4,5-tetrahydropyridin-6-amine is a nitrogen-containing heterocyclic compound with the molecular formula C6H12N2. It features a tetrahydropyridine ring structure that is substituted at the 4-position with a methyl group and at the 6-position with an amine group. This compound is classified under various chemical databases, including PubChem and ChemSpider, where it is identified by its unique Chemical Abstracts Service number 165383-71-1 .

The compound's structure contributes to its physical properties, such as its average mass of approximately 112.176 g/mol and its potential solubility in various organic solvents. The presence of both saturated and unsaturated bonds within the tetrahydropyridine framework allows for diverse reactivity and biological interactions.

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing it to react with electrophiles to form various derivatives.

- Hydrogenation: The double bonds in the tetrahydropyridine ring can be subjected to hydrogenation under catalytic conditions to produce saturated derivatives.

- Acylation: The amine can be acylated to form amides, which may enhance the compound's biological activity or alter its solubility characteristics.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry.

Research indicates that 4-methyl-2,3,4,5-tetrahydropyridin-6-amine exhibits notable biological activities. It has been studied for its potential neuroprotective properties and its role in modulating neurotransmitter systems. The compound may influence dopamine and serotonin pathways, making it a candidate for further investigation in treating neurological disorders .

Additionally, its structural similarity to other biologically active compounds suggests potential applications in drug development targeting various receptors and enzymes.

The synthesis of 4-methyl-2,3,4,5-tetrahydropyridin-6-amine can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors such as amino ketones or aldehydes, cyclization can occur under acidic or basic conditions to form the tetrahydropyridine ring.

- Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of reducing agents to yield the desired amine product.

- Multi-step Synthesis: A more complex synthetic route may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the final product.

These methods highlight the versatility of synthetic approaches available for producing this compound.

4-Methyl-2,3,4,5-tetrahydropyridin-6-amine has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing drugs targeting neurological conditions.

- Chemical Research: It can be used as an intermediate in synthesizing other complex molecules or as a building block in organic synthesis.

- Material Science: Its unique structure may lend itself to applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 4-methyl-2,3,4,5-tetrahydropyridin-6-amine focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with receptors involved in neurotransmission and enzyme inhibition pathways . Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 4-methyl-2,3,4,5-tetrahydropyridin-6-amine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3,4,5-Tetrahydropyridin-6-amine | C5H10N2 | Lacks methyl substitution; simpler structure |

| N-(4-Aminophenyl)methyl-2,3,4,5-tetrahydropyridin-6-amine | C12H17N3 | Contains an aromatic group; potentially different bioactivity |

| Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate | C8H10N2O2 | Contains a carboxylate group; different solubility properties |

These compounds illustrate variations in functional groups and structural complexity that influence their reactivity and biological activity compared to 4-methyl-2,3,4,5-tetrahydropyridin-6-amine.